![molecular formula C15H12ClN3O3 B10888030 N'-[(Z)-(2-chloro-5-nitrophenyl)(phenyl)methylidene]acetohydrazide](/img/structure/B10888030.png)
N'-[(Z)-(2-chloro-5-nitrophenyl)(phenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group and a phenylmethylene group attached to an acetohydrazide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with phenylhydrazine, followed by the reaction with acetic anhydride. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitrophenol: Shares the chlorinated nitrophenyl group but lacks the phenylmethylene and acetohydrazide moieties.
Phenylhydrazine: Contains the hydrazine functional group but lacks the chlorinated nitrophenyl and acetohydrazide moieties.
Acetohydrazide: Contains the acetohydrazide moiety but lacks the chlorinated nitrophenyl and phenylmethylene groups.
Uniqueness
N’~1~-[(2-CHLORO-5-NITROPHENYL)(PHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the chlorinated nitrophenyl and phenylmethylene groups, along with the acetohydrazide moiety, makes this compound a valuable scaffold for the development of new chemical entities with diverse applications.
Eigenschaften
Molekularformel |
C15H12ClN3O3 |
|---|---|
Molekulargewicht |
317.72 g/mol |
IUPAC-Name |
N-[(Z)-[(2-chloro-5-nitrophenyl)-phenylmethylidene]amino]acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-10(20)17-18-15(11-5-3-2-4-6-11)13-9-12(19(21)22)7-8-14(13)16/h2-9H,1H3,(H,17,20)/b18-15- |
InChI-Schlüssel |
ZQFCAQXOLWVTHT-SDXDJHTJSA-N |
Isomerische SMILES |
CC(=O)N/N=C(/C1=CC=CC=C1)\C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC(=O)NN=C(C1=CC=CC=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10887967.png)
![(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B10887970.png)
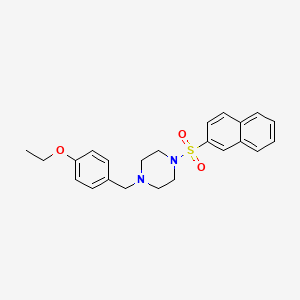
![(5Z)-2-(butylamino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10887982.png)
![ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10887990.png)
![Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10888001.png)
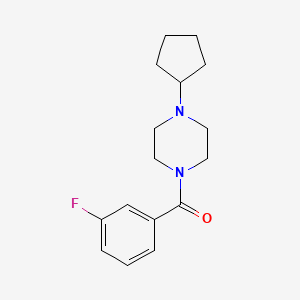
![4-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10888012.png)
![N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine](/img/structure/B10888016.png)
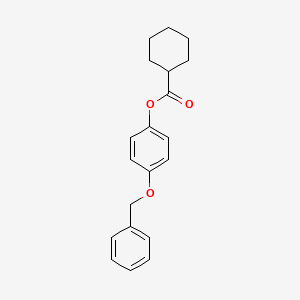
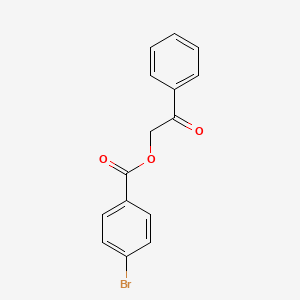
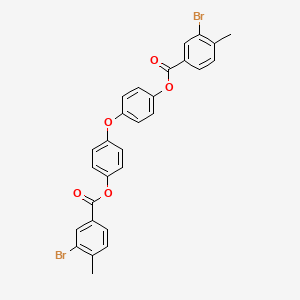
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10888032.png)
![N'~1~-[(5-Chloro-2-hydroxy-3-methoxyphenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B10888034.png)
